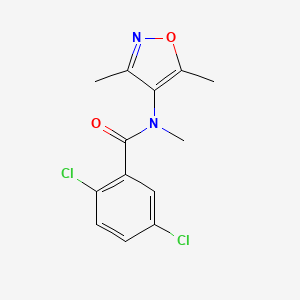![molecular formula C13H21NO2S B7585197 N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide, also known as Dimesna, is a sulfhydryl compound that has been widely used in scientific research as a protective agent against the toxic effects of chemotherapy drugs. It is a water-soluble compound that can be easily administered intravenously or orally.
Mécanisme D'action
The mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is not fully understood. It is believed to act as a sulfhydryl compound that can bind to and detoxify reactive metabolites of chemotherapy drugs. It can also scavenge free radicals and protect cells from oxidative damage. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It can reduce the levels of oxidative stress markers, such as malondialdehyde and lipid peroxides, in animal models. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide can also increase the levels of glutathione, an important antioxidant molecule, in cells. In addition, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has several advantages for lab experiments. It is a water-soluble compound that can be easily administered intravenously or orally. It has a relatively low toxicity profile and is well-tolerated in animal models. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is also stable under a wide range of pH and temperature conditions. However, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has some limitations for lab experiments. It can interfere with the activity of some chemotherapy drugs and may reduce their efficacy. In addition, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide can cause false-positive results in some biochemical assays.
Orientations Futures
There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide. One area of interest is the development of new formulations of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide and its interaction with chemotherapy drugs. Additionally, further research is needed to explore the potential of N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide as a radioprotective agent and its effects on the immune system.
Méthodes De Synthèse
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is synthesized by reacting 2,6-dimethylbenzyl chloride with sodium bisulfite in the presence of sodium hydroxide. The resulting product is then reacted with methylamine to form N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been extensively used in scientific research as a protective agent against the toxic effects of chemotherapy drugs. It is known to reduce the incidence and severity of chemotherapy-induced toxicities, such as nephrotoxicity, cardiotoxicity, and neurotoxicity. N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide is also used as a radioprotective agent to reduce the damage caused by ionizing radiation. In addition, N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Propriétés
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)17(15,16)14(5)9-13-11(3)7-6-8-12(13)4/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORQIEZGJKFSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN(C)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)
![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)


![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)
